molecular formula C9H10N4OS B10928824 (5E)-2-amino-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one

(5E)-2-amino-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B10928824
M. Wt: 222.27 g/mol
InChI Key: MGKNKMYKOWLEQG-XVNBXDOJSA-N
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Description

2-AMINO-5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE is a heterocyclic compound that features a thiazole ring fused with a pyrazole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE typically involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole and pyrazole derivatives.

Scientific Research Applications

2-AMINO-5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 2-AMINO-5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, leading to inhibition or activation of biological processes.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-5-[(E)-1-(1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE
  • 2-AMINO-5-[(E)-1-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE

Uniqueness

2-AMINO-5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE is unique due to the presence of the 1,3-dimethyl substitution on the pyrazole ring, which can influence its chemical reactivity and biological activity. This substitution pattern may enhance its stability and specificity in interacting with biological targets compared to other similar compounds.

Properties

Molecular Formula

C9H10N4OS

Molecular Weight

222.27 g/mol

IUPAC Name

(5E)-2-amino-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C9H10N4OS/c1-5-6(4-13(2)12-5)3-7-8(14)11-9(10)15-7/h3-4H,1-2H3,(H2,10,11,14)/b7-3+

InChI Key

MGKNKMYKOWLEQG-XVNBXDOJSA-N

Isomeric SMILES

CC1=NN(C=C1/C=C/2\C(=O)N=C(S2)N)C

Canonical SMILES

CC1=NN(C=C1C=C2C(=O)N=C(S2)N)C

Origin of Product

United States

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